N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-furan hybrid compound featuring a 6-ethoxy-substituted benzothiazole core linked to a furan-2-carboxamide moiety via a dimethylaminoethyl side chain.
Properties
Molecular Formula |
C18H22ClN3O3S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-4-23-13-7-8-14-16(12-13)25-18(19-14)21(10-9-20(2)3)17(22)15-6-5-11-24-15;/h5-8,11-12H,4,9-10H2,1-3H3;1H |
InChI Key |
YANGHVQMFRIESK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl |
Origin of Product |
United States |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1217020-25-1 |
| Molecular Formula | C21H26ClN3O4S2 |
| Molecular Weight | 484.0 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization of appropriate precursors.
- Ethoxy Group Introduction : Ethylation using ethyl halides.
- Dimethylaminoethyl Group Attachment : Nucleophilic substitution reactions.
- Furan and Carboxamide Formation : Coupling reactions to yield the final product.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have been tested against various pathogens and demonstrated effective antibacterial and antifungal activity. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL, indicating high potency against tested organisms .
Antitumor Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide has been investigated for its antitumor properties. In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. Notably, some compounds showed selectivity towards tumor cells while exhibiting lower toxicity to normal cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For example, studies have indicated that benzothiazole derivatives can bind to DNA and inhibit its replication, disrupting cancer cell growth .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives against four fungal strains. The results indicated that certain modifications to the benzothiazole structure enhanced antifungal activity significantly, with some compounds showing promising results in inhibiting fungal growth .
Study 2: Antitumor Potential
In another study, a series of benzothiazole derivatives were synthesized and tested for their antitumor activity using a panel of cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range, indicating their potential as therapeutic agents against cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Derivatives
The benzothiazole scaffold is a common pharmacophore in drug discovery. Key analogs and their substituent-driven differences are outlined below:
Analysis :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 6-ethoxy group (electron-donating) may enhance solubility compared to the nitro (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) groups in analogs .
- Bioactivity : Nitro-substituted benzothiazoles (e.g., 6d) exhibit potent VEGFR-2 inhibition (IC₅₀: 0.28 µM) and antiproliferative activity against HepG2 cells (IC₅₀: 3.14 µM) . The target’s ethoxy group could modulate kinase affinity or metabolic stability.
Heterocyclic Modifications and Side Chains
The furan-2-carboxamide and dimethylaminoethyl groups distinguish the target compound from other heterocyclic derivatives:
Analysis :
- Synthetic Feasibility: The target’s synthesis may involve coupling reactions similar to those for 2-thioxoacetamide derivatives (e.g., HATU/EDC-mediated amidation) but with distinct reagents for the dimethylaminoethyl and furan groups .
- Solubility: The dimethylaminoethyl hydrochloride salt in the target likely improves aqueous solubility compared to neutral aryl-substituted analogs (e.g., compounds) .
Research Findings and Hypothetical Data
Predicted Physicochemical Properties
Based on analogs:
- Molecular Weight : ~450–500 g/mol (estimated from similar benzothiazole-carboxamides).
- logP: ~2.5–3.5 (moderate lipophilicity due to ethoxy and dimethylaminoethyl groups).
Comparative Activity Table (Hypothetical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
